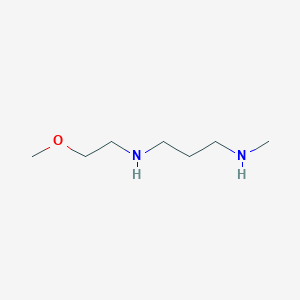

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine

Übersicht

Beschreibung

“N1-(2-Methoxyethyl)-N1-methylbenzene-1,3-diamine” is a chemical compound with the CAS Number: 1093106-70-7 . It has a molecular weight of 180.25 . .

Molecular Structure Analysis

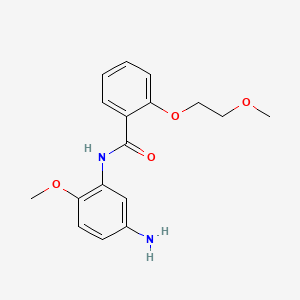

The IUPAC name of the compound is N1-(2-methoxyethyl)-N~1~-methyl-1,3-benzenediamine . The InChI code is 1S/C10H16N2O/c1-12(6-7-13-2)10-5-3-4-9(11)8-10/h3-5,8H,6-7,11H2,1-2H3 .

Physical And Chemical Properties Analysis

The compound is a solid or liquid at room temperature . The InChI key is NOHLUGWQIWAZBL-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Crystal Structure

- N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine (referred here as N-methyl-1,3-propanediamine for simplicity) has been used in synthesizing new azido bridged chains with copper (II) and nickel (II). These compounds have been characterized by single crystal X-ray diffraction, demonstrating their potential in the study of magnetic properties (Bhowmik et al., 2014).

2. Molecular Structure Analysis

- Research has been conducted on the molecular structure and spectroscopic properties of compounds involving N-methyl-1,3-propanediamine. Studies include the synthesis and X-ray single-crystal analysis of copper (II) complexes, contributing to the understanding of coordination chemistry (Moon et al., 2018).

3. CO2 Adsorption Performance

- N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a derivative of N-methyl-1,3-propanediamine, has been synthesized and used in CO2 adsorbent materials. These adsorbents demonstrate improved CO2 adsorption capacity and efficiency, highlighting the compound's application in environmental science (Sim et al., 2020).

4. Catalytic Properties in Metal Complexes

- N-methyl-1,3-propanediamine has been utilized in the synthesis of manganese (III) and iron (III) complexes. These complexes exhibit properties similar to cytochrome P450 enzymes, potentially useful in biochemistry and pharmaceutical research (Ma & You, 2008).

5. NMR Spectroscopy in Chemical Analysis

- The compound has been studied in the context of NMR spectroscopy, aiding in the differentiation of diastereoisomers. This research contributes to advancements in analytical chemistry and pharmaceuticals (Tytgat & Gelbcke, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine, also known as Nusinersen, is an antisense oligonucleotide . Its primary target is the Survival Motor Neuron 1 (SMN1) protein . This protein is critical for the survival and functioning of motor neurons .

Mode of Action

Nusinersen binds to the intron splicing silencer-N1 (ISS-N1) , a site present ten nucleotides down to the junction of exon 7 and intron 7 . This binding modulates the splicing of SMN2 pre-mRNA transcript to increase the inclusion of exon 7, thereby increasing the production of full-length SMN2 protein .

Biochemical Pathways

The primary biochemical pathway affected by Nusinersen is the splicing of SMN2 pre-mRNA transcript . By increasing the inclusion of exon 7 in the SMN2 pre-mRNA transcript, Nusinersen enhances the production of full-length SMN2 protein . This protein is crucial for motor neuron survival, and its increased production can help mitigate the effects of Spinal Muscular Atrophy (SMA), a condition caused by a deficiency in SMN1 protein .

Pharmacokinetics

Nusinersen exhibits a bioavailability of 100% when administered intrathecally . It has a protein binding rate of less than 25% in cerebrospinal fluid (CSF) and over 94% in plasma . The compound is metabolized through exonuclease (3’- and 5’)-mediated hydrolysis . Its elimination half-life ranges from 135 to 177 days in CSF and 63 to 87 days in plasma .

Result of Action

The primary result of Nusinersen’s action is the increased production of full-length SMN2 protein . This increase can help compensate for the deficiency in SMN1 protein seen in SMA, thereby mitigating the symptoms of the condition .

Eigenschaften

IUPAC Name |

N'-(2-methoxyethyl)-N-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2O/c1-8-4-3-5-9-6-7-10-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCXLSWESJGFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Methoxyethyl)-N3-methyl-1,3-propanediamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385045.png)